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Compound of Interest

Compound Name:
2-cyclopropyl-2-

ethoxyacetaldehyde

CAS No.: 1855684-45-5

Cat. No.: B6228667

Get Quote

Executive Summary: The Chiral Building Block
2-Cyclopropyl-2-ethoxyacetaldehyde (CAS: 1855684-45-5) represents a critical class of

-alkoxy aldehydes, widely utilized as chiral building blocks in the synthesis of antiviral (e.g.,
cyclopropyl amines) and anti-inflammatory therapeutics.[1][2] Its structural uniqueness lies in
the cyclopropyl group—which imparts metabolic stability and conformational rigidity—coupled
with an ethoxy ether linkage at the chiral center.

For researchers and drug developers, the "performance" of this reagent is defined by its purity

and oxidation state. This guide provides a comparative FTIR analysis to distinguish the target

aldehyde from its synthetic precursor (2-cyclopropyl-2-ethoxyethanol) and its degradation

product (2-cyclopropyl-2-ethoxyacetic acid).
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The FTIR spectrum of 2-cyclopropyl-2-ethoxyacetaldehyde is dominated by four distinct

functional group vibrations. Successful identification requires validating the presence of the

aldehyde carbonyl while confirming the absence of hydroxyl impurities.

Comparative Peak Profile: Product vs. Alternatives
The following table contrasts the target molecule with its most common process impurities.

Functional
Group

Vibration Mode

Target:

Aldehyde

(Frequency
cm⁻¹)

Precursor:

Alcohol

(Frequency
cm⁻¹)

Byproduct: Acid

(Frequency
cm⁻¹)

Carbonyl (C=O) Stretching
1730–1745

(Strong)
Absent

1710–1725

(Broad)

Aldehyde C-H
Stretching (Fermi

Resonance)

2820 & 2720

(Doublet)
Absent Absent

Hydroxyl (O-H) Stretching
Absent (Critical

QC Parameter)

3200–3500

(Broad)

2500–3300 (Very

Broad)

Cyclopropyl C-H Stretching
3080–3010

(Weak)
3080–3010 3080–3010

Ether (C-O-C) Stretching
1080–1150

(Strong)
1050–1150 1050–1150

Mechanistic Insight: The -Alkoxy Effect
In standard aliphatic aldehydes, the C=O stretch appears near 1725 cm⁻¹.[3] However, in 2-
cyclopropyl-2-ethoxyacetaldehyde, the electronegative oxygen atom at the

-position exerts an inductive electron-withdrawing effect (-I). This strengthens the C=O bond,
shifting the absorption frequency to a higher wavenumber (~1735–1745 cm⁻¹). This shift is a
key diagnostic feature distinguishing it from simple alkyl aldehydes.
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The following diagram illustrates the molecular structure and the logical workflow for

interpreting the FTIR spectrum during quality control.

Sample Spectrum Check 1730-1745 cm⁻¹
(C=O Stretch)

Check 3200-3500 cm⁻¹
(O-H Stretch)

Peak Present

IMPURITY:
Unreacted Alcohol

No Peak

Check 2720/2820 cm⁻¹
(Fermi Doublet)No Peak (Clean)

DEGRADATION:
Carboxylic Acid

Broad Peak Present

CONFIRMED:
Target Aldehyde

Doublet Present

Absent

Click to download full resolution via product page

Figure 1: Decision logic for validating 2-cyclopropyl-2-ethoxyacetaldehyde purity via FTIR.

Experimental Protocol: Handling & Acquisition
Due to the high reactivity of the aldehyde group (susceptibility to oxidation and polymerization),

precise handling is required to obtain an artifact-free spectrum.

Reagents & Equipment[4]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50)

with ATR accessory (Diamond/ZnSe crystal).

Solvent: Anhydrous Chloroform (

) or Carbon Tetrachloride (

) for solution phase (optional).

Purge Gas: Dry Nitrogen (

).
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Step-by-Step Methodology
System Suitability Test (SST):

Run a background scan (32 scans, 4 cm⁻¹ resolution) with the empty ATR crystal.

Verify energy throughput is >95% in the fingerprint region.

Why? Moisture in the air absorbs at 3500 cm⁻¹ and 1600 cm⁻¹, which can mask the

critical O-H and C=O regions of your sample.

Sample Preparation (Neat Liquid Film):

Critical: Ensure the sample is fresh. If stored, verify it was under inert gas (

/Ar) at -20°C.

Place 1 drop (~10 µL) of 2-cyclopropyl-2-ethoxyacetaldehyde directly onto the ATR

crystal.

Cover immediately with the pressure arm to minimize volatilization and oxygen exposure.

Data Acquisition:

Scan Range: 4000–600 cm⁻¹.

Accumulation: 16 scans (fast acquisition to prevent oxidation during measurement).

Resolution: 4 cm⁻¹.

Post-Run Cleaning:

Immediately wipe the crystal with isopropanol. Aldehydes can polymerize on the crystal

surface, leading to "ghost peaks" in subsequent runs.

Detailed Band Assignment Guide
Use this reference section to annotate your spectrum.
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A. The "Fingerprint" of the Cyclopropyl Group
Unlike linear alkyl chains, the cyclopropyl ring possesses high ring strain, shifting its C-H

vibrations.

3080–3010 cm⁻¹: C-H Stretching. Look for a small, sharp peak just to the left of the main

aliphatic C-H absorptions (<3000 cm⁻¹). This confirms the integrity of the ring.

~1020 cm⁻¹: Ring Deformation.[4] A characteristic band often overlapping with the ether

region but distinct in shape.

B. The Aldehyde "Fermi Resonance"
This is the most reliable confirmation of the aldehyde functionality.

2820 cm⁻¹: Symmetric C-H stretch.

2720 cm⁻¹: The "overtone" band.

Note: The 2720 cm⁻¹ band is often isolated and clearly visible, whereas the 2820 cm⁻¹ band

may overlap with the alkyl C-H stretches (2850–2960 cm⁻¹) from the ethoxy group. Focus on

the 2720 cm⁻¹ shoulder.

C. Ether Linkage
1150–1085 cm⁻¹: Asymmetric C-O-C stretch. This will be a strong, broad band, confirming

the presence of the ethoxy group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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